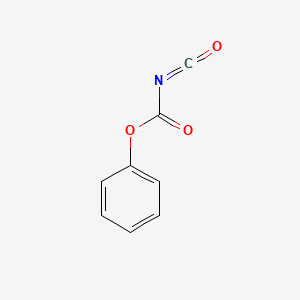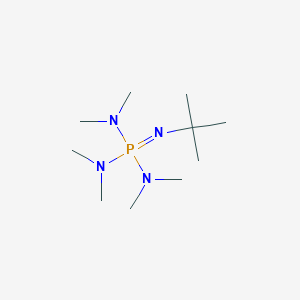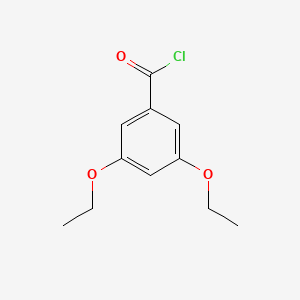
Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Overview
Description
“Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate” is a chemical compound with the molecular formula C9H12O4 . It has a molecular weight of 184.19 g/mol . It is also known by other names such as “methyl 4-hydroxy-6-methyl-2-oxocyclohex-3-ene-1-carboxylate” and "methyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate is typically prepared by the condensation of 2 equivalents of ethyl acetoacetate with 1 equivalent of formaldehyde in the presence of catalytic piperidine .Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C9H12O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h4-5,8,11H,3H2,1-2H3 . The canonical SMILES representation is CC1CC(=O)C=C(C1C(=O)OC)O . Physical And Chemical Properties Analysis
This compound has a molecular weight of 184.19 g/mol . It has a computed XLogP3-AA value of 0.8, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 63.6 Ų .Scientific Research Applications
Organic Synthesis Intermediate
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure is versatile for modifications and can lead to various derivatives with potential pharmacological activities .
Pharmaceutical Research
In pharmaceutical research, this compound could be used to develop new medications. Its cyclohexene ring is a common motif in many drug molecules, and the additional functional groups offer points of chemical reactivity for further modification .
Material Science
The compound’s molecular structure could be utilized in material science, particularly in the development of organic semiconductors or as a monomer for polymer synthesis. Its ability to undergo polymerization could be exploited to create new materials with specific mechanical and chemical properties .
Analytical Chemistry
As a standard in analytical chemistry, this compound can help in the calibration of instruments and the development of analytical methods, particularly in mass spectrometry and HPLC due to its unique mass and retention characteristics .
Agrochemical Research
In agrochemical research, derivatives of this compound might be explored for their potential as new pesticides or herbicides. The hydroxy and carboxylate groups could be key in interacting with biological targets in pests .
Antimicrobial Activity
Some derivatives of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate have shown antimicrobial activity. This suggests that the compound could serve as a starting point for the development of new antimicrobial agents .
Safety and Hazards
This compound may cause serious eye irritation and may cause respiratory irritation . Precautionary measures include wearing protective gloves, protective clothing, and eye/face protection . If it comes into contact with the skin, it should be washed off with plenty of soap and water . If inhaled, the affected person should be moved to fresh air and kept comfortable for breathing .
properties
IUPAC Name |
methyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h4-5,8,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBIQMPNDQLYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396126 | |
| Record name | methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | |
CAS RN |
39493-62-4 | |
| Record name | methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium](/img/no-structure.png)



![Urea, N,N'-bis[4-(1-methylethyl)phenyl]-](/img/structure/B1598207.png)


![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1598212.png)

